molecular formula C21H19N3O4S B2986466 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 873587-52-1

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2986466
CAS No.: 873587-52-1
M. Wt: 409.46
InChI Key: XQWGCTCMTJZRHI-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a fused imidazo[1,2-a]pyridine core linked to a phenyl group and a 2,5-dimethoxybenzenesulfonamide moiety. The imidazopyridine scaffold is notable for its role in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The sulfonamide group enhances binding affinity to enzymatic targets, while the methoxy substituents modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-27-17-10-11-19(28-2)20(13-17)29(25,26)23-16-8-6-15(7-9-16)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGCTCMTJZRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step reactions. One common approach starts with the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone. The final step involves the sulfonation of the dimethoxybenzene ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the sulfonamide group has been modified .

Scientific Research Applications

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to bind to various biological targets, modulating their activity and leading to the observed pharmacological effects. The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with the target sites .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its imidazopyridine core and 2,5-dimethoxybenzenesulfonamide substituent. Below is a comparison with closely related sulfonamide derivatives:

Feature N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Typical Sulfonamide Kinase Inhibitors
Core Heterocycle Imidazo[1,2-a]pyridine Pyrimidine with morpholine and bromine substituents Pyridine, quinazoline, or purine
Sulfonamide Substituents 2,5-Dimethoxybenzene 2,4,6-Trimethylbenzene Varied (e.g., halogenated or methoxy)
Additional Functional Groups None 5-Bromo, morpholin-4-yl, and methyl groups Halogens, amines, or alkyl chains
Molecular Weight (est.) ~450–470 g/mol ~550–580 g/mol 400–600 g/mol

Key Observations :

  • The imidazopyridine core differentiates this compound from pyrimidine-based analogs (e.g., ), which often incorporate bromine or morpholine groups for enhanced target binding .
  • The 2,5-dimethoxybenzene group may improve solubility compared to trimethyl-substituted analogs, which are more lipophilic .

Physicochemical and Pharmacokinetic Properties

While experimental data for the compound are sparse, predictions based on structural analogs are summarized below:

Property N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide Pyrimidine-Based Analog () Reference Kinase Inhibitors
LogP ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity) 2.5–4.0
Solubility (aq.) Moderate (methoxy groups enhance solubility) Low (trimethyl groups reduce solubility) Variable
H-bond Acceptors 7 9 6–10
H-bond Donors 2 2 1–3

Implications :

  • Pyrimidine-based derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may limit blood-brain barrier penetration .
Kinase Inhibition
  • Imidazopyridine Core: Known to bind ATP pockets in kinases (e.g., JAK2, EGFR). The fused ring system may enhance selectivity over broader kinase families .
  • Sulfonamide Moieties : Interact with hydrophobic regions of enzymatic targets. The 2,5-dimethoxy group may reduce off-target effects compared to halogenated analogs.
Anticancer Activity
  • Pyrimidine-based analogs () with bromine substituents show potent antiproliferative activity (IC₅₀: 0.1–1 μM in leukemia models) . The absence of bromine in the target compound may alter potency but reduce toxicity risks.
Anti-inflammatory Potential
  • Methoxy-substituted sulfonamides often inhibit COX-2 or TNF-α. The 2,5-dimethoxy configuration could favor COX-2 selectivity, similar to celecoxib analogs.

Biological Activity

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates an imidazo[1,2-a]pyridine moiety with a phenyl group and a dimethoxybenzenesulfonamide group. Its chemical formula is represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Target of Action:
The primary target of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide is the Mitogen-activated protein kinase 10 (MAPK10) . This kinase plays a crucial role in various cellular processes including proliferation and apoptosis.

Mode of Action:
The compound acts by binding to the active site of MAPK10, inhibiting its activity. This inhibition can lead to alterations in signaling pathways that are critical for cell growth and survival.

Enzyme Inhibition

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide exhibits inhibitory activities against several enzymes:

  • Acetylcholinesterase (AChE): Inhibition of AChE can have implications for treating neurodegenerative diseases like Alzheimer's.
  • Butyrylcholinesterase (BChE): Similar to AChE, BChE inhibition is relevant in Alzheimer's disease.
  • Lipoxygenase: This enzyme is involved in the inflammatory response; thus, its inhibition may have anti-inflammatory effects.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through its action on MAPK pathways.

Pharmacokinetics

Currently, detailed pharmacokinetic data such as bioavailability, volume of distribution, protein binding, metabolism, and elimination routes are not fully established for this compound. Further studies are needed to elucidate these parameters.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide in various fields:

  • Antitumor Activity: A study demonstrated that this compound inhibited tumor growth in xenograft models by disrupting MAPK signaling pathways.
    Study ReferenceModel UsedObserved Effect
    XenograftTumor growth inhibition
  • Neuroprotective Effects: Another research effort indicated that the compound showed promise in protecting neuronal cells from oxidative stress through enzyme inhibition.
    Study ReferenceCell TypeObserved Effect
    NeuronalReduced oxidative stress
  • Inflammation Reduction: The anti-inflammatory properties were evaluated using lipopolysaccharide (LPS) stimulated macrophages where the compound significantly reduced pro-inflammatory cytokine production.
    Study ReferenceModel UsedObserved Effect
    MacrophagesDecreased cytokine release

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